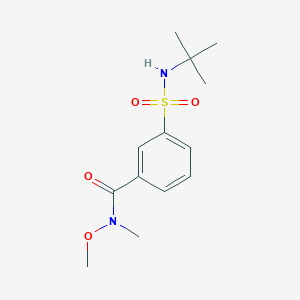
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide is an organic compound that features a benzamide core substituted with a tert-butylsulfamoyl group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The tert-butylsulfamoyl group can be introduced through a sulfonation reaction, while the methoxy and methyl groups are added via alkylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems, for example, can be used to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzamide core .
Scientific Research Applications
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The tert-butylsulfamoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups can modulate the compound’s solubility and bioavailability, influencing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butylsulfamoyl)benzoic acid: Similar structure but lacks the methoxy and methyl groups.
tert-Butyl alcohol: Contains the tert-butyl group but lacks the benzamide core.
Uniqueness
3-(tert-Butylsulfamoyl)-N-methoxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butylsulfamoyl group, in particular, distinguishes it from other benzamide derivatives .
Properties
CAS No. |
918810-66-9 |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
3-(tert-butylsulfamoyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)14-20(17,18)11-8-6-7-10(9-11)12(16)15(4)19-5/h6-9,14H,1-5H3 |
InChI Key |
BLSXKCTYLBANGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















